1-(Azetidin-3-yl)indoline
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Overview
Description
1-(Azetidin-3-yl)indoline is a compound that features a unique structure combining an indoline moiety with an azetidine ring. The indoline structure consists of a benzene ring fused with a five-membered nitrogenous ring, while the azetidine ring is a four-membered nitrogen-containing heterocycle. This combination results in a bicyclic compound with significant potential in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)indoline typically involves the formation of the azetidine ring followed by its attachment to the indoline moiety. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the use of the Horner–Wadsworth–Emmons reaction to obtain (N-Boc-azetidin-3-ylidene)acetate, which is then treated with various NH-heterocycles .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of microwave irradiation and solid support catalysts to enhance reaction efficiency and yield . These methods are designed to scale up the production while maintaining the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the azetidine ring or the indoline moiety, leading to different structural analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts and boronic acids are typical reagents for Suzuki–Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions include various substituted indoline and azetidine derivatives, which can be further explored for their unique properties and applications .
Scientific Research Applications
1-(Azetidin-3-yl)indoline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: It serves as a scaffold for designing bioactive molecules with potential therapeutic effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)indoline involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The indoline moiety can interact with amino acid residues of proteins, while the azetidine ring provides additional binding sites . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(Azetidin-3-yl)indoline can be compared with other similar compounds, such as:
Azetidine: A four-membered nitrogen-containing heterocycle with significant ring strain and unique reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain compared to azetidine.
The uniqueness of this compound lies in its combination of the indoline and azetidine structures, providing a versatile scaffold for various applications .
Properties
Molecular Formula |
C11H14N2 |
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Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C11H14N2/c1-2-4-11-9(3-1)5-6-13(11)10-7-12-8-10/h1-4,10,12H,5-8H2 |
InChI Key |
UUCDJDHIXMHNIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3CNC3 |
Origin of Product |
United States |
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